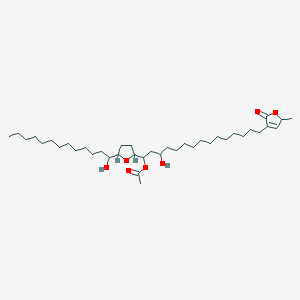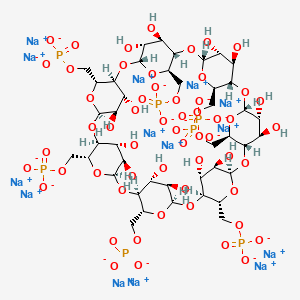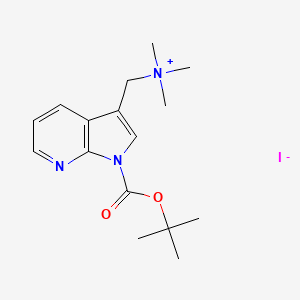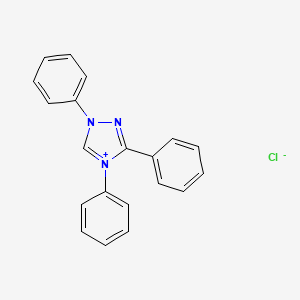
Uvarimacrophin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uvarimacrophin A is a natural product that is found in the leaves of the Uvaria macrophylla plant. It has been the subject of extensive research due to its potential medicinal properties. Uvarimacrophin A has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Applications De Recherche Scientifique
The broader scientific research involving compounds similar to Uvarimacrophin A often focuses on their potential medicinal properties. For example, Phillipson (2003) discusses the development of analytical methods for investigating the constituents and biological activities of medicinal plants, which may include compounds like Uvarimacrophin A. This research underscores the importance of advanced scientific methods in understanding the therapeutic potential of plant-derived compounds (Phillipson, 2003).
In the context of photoimmunology, Krutmann and Elmets (1988) explore how various forms of non-ionizing electromagnetic radiation, including UV light, interact with the immune system. While this study does not specifically mention Uvarimacrophin A, it provides insight into the types of research that might be relevant when considering the effects of UV light on compounds with potential medicinal properties (Krutmann & Elmets, 1988).
Mécanisme D'action
The specific mechanism of action of Uvarimacrophin A is not directly available in the literature. In general, the mechanism of action (MOA) refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. A MOA usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor .
It has a boiling point of 727.2±40.0°C at 760 mmHg and a density of 1.013±0.06 g/cm3 at 20°C, 760 Torr . The physical and chemical properties of a compound can be influenced by its molecular structure and the environment it is in .
Propriétés
IUPAC Name |
[3-hydroxy-1-[5-(1-hydroxytridecyl)oxolan-2-yl]-15-(2-methyl-5-oxo-2H-furan-4-yl)pentadecyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70O7/c1-4-5-6-7-8-9-14-17-20-23-26-35(42)36-27-28-37(46-36)38(45-32(3)40)30-34(41)25-22-19-16-13-11-10-12-15-18-21-24-33-29-31(2)44-39(33)43/h29,31,34-38,41-42H,4-28,30H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQIHOHGIGXPEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CC(CCCCCCCCCCCCC2=CC(OC2=O)C)O)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uvarimacrophin A | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2,3,3-trimethyl-3H-benzo[G]indole](/img/structure/B599729.png)
![N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B599730.png)

![1-Acetylpyrazolo[3,4-c]pyridine](/img/structure/B599733.png)


![Iron(2+) (2Z,4S)-4-tert-butyl-2-[2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ylidene]-1,3-oxazolidin-3-ide cyclopenta-2,4-dien-1-ide (1/1/1)](/img/structure/B599736.png)




